2-(3-Chlorophenyl)-1-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPIFADCVUZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289231 | |
| Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-43-2 | |
| Record name | NSC59912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Chlorophenyl 1 Phenylethanone and Its Precursors
Classical Synthetic Routes to 2-(3-Chlorophenyl)-1-phenylethanone and Key Intermediates
Traditional methods for synthesizing this compound and its precursors often rely on well-established reactions such as acylation and condensation.
Acylation Reactions for the Formation of 2-Halo-1-(chlorophenyl)ethanone Precursors
A primary route to obtaining key precursors like 2-chloro-1-(3-chlorophenyl)ethanone involves the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a fundamental method for introducing an acyl group to an aromatic ring. organic-chemistry.orglibretexts.org In a typical procedure, chlorobenzene (B131634) can be acetylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sarthaks.com The reaction leads to the formation of a mixture of isomers, with the para-substituted product, 1-(4-chlorophenyl)ethanone, often being the major product due to steric hindrance, alongside the ortho and meta isomers.
Another approach involves the direct chlorination of a substituted acetophenone (B1666503). For instance, 3-hydroxyacetophenone can be chlorinated using sulfuryl chloride in a mixed solvent system to yield 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.gov This α-haloketone is a valuable intermediate that can be further modified. nih.gov The use of sulfuryl chloride in the presence of an alcohol has been reported to facilitate the halogenation of compounds like 1-(1-halocyclopropyl)ethanone. google.com However, the chlorination of activated aromatic rings with sulfuryl chloride can sometimes lead to side reactions, including substitution on the aromatic core. google.com
| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Features |
| Friedel-Crafts Acylation | Chlorobenzene, Chloroacetyl chloride | AlCl₃ | 2-Chloro-1-(chlorophenyl)ethanone isomers | Well-established, but can lead to isomer mixtures. |
| α-Chlorination | 3-Hydroxyacetophenone | Sulfuryl chloride | 2-Chloro-1-(3-hydroxyphenyl)ethanone | Provides a functionalized precursor for further synthesis. nih.gov |
Condensation Reactions for the Generation of this compound and its Chalcone (B49325) Analogs
Condensation reactions, particularly the Claisen-Schmidt condensation, are pivotal for constructing the carbon skeleton of this compound and its related chalcones. tsijournals.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant precursors and possess a wide range of biological activities. youtube.com
The synthesis of a chalcone analog typically involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. tsijournals.com For instance, the condensation of 3-chlorobenzaldehyde (B42229) with acetophenone in the presence of a base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent yields (E)-1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one. tsijournals.comrsc.org This reaction proceeds through the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. Various substituted aldehydes and acetophenones can be employed to generate a library of chalcone derivatives. researchgate.net
These chalcones can then be subjected to further reactions, such as reduction of the double bond, to afford the target molecule, this compound.
| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Significance |
| Claisen-Schmidt Condensation | 3-Chlorobenzaldehyde, Acetophenone | NaOH / Ethanol (B145695) | Chalcone Analog | Forms the core structure of chalcones, which are versatile intermediates. tsijournals.com |
| Aldol Condensation | Substituted Benzaldehydes, Acetophenones | Base or Acid | Chalcones | A powerful C-C bond-forming reaction for synthesizing a variety of chalcone derivatives. tsijournals.com |
Catalytic and Asymmetric Approaches in the Synthesis of this compound Derivatives
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods, including those that can introduce chirality, as well as a focus on environmentally benign processes.
Transition Metal-Catalyzed Methods for C-C and C-X Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The Suzuki-Miyaura coupling, for example, is widely used for the synthesis of biaryl compounds and can be applied to the synthesis of diarylethenes. nih.govyoutube.commissouristate.edu This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comyoutube.com This methodology could be adapted to synthesize derivatives of this compound by coupling appropriate boronic acids and aryl halides.
Other transition metals like rhodium and nickel have also been employed in C-C bond-forming reactions. For instance, rhodium catalysts have been used for the diarylation of isocyanides with triarylbismuthines to produce N-alkyl diaryl ketimines. mdpi.com Nickel-catalyzed Suzuki-Miyaura coupling of alkenyl phosphates with arylboronic acids provides a direct route to 1,1-diarylalkenes. deepdyve.com These methods offer alternative pathways to complex molecular architectures related to the target compound.
| Catalytic Method | Reactants | Catalyst | Bond Formed | Potential Application |
| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium complex | C-C (Aryl-Aryl) | Synthesis of diarylethanone derivatives. nih.govmissouristate.edu |
| Rhodium-Catalyzed Diarylation | Isocyanide, Triarylbismuthine | Rhodium complex | C-C | Synthesis of ketimine derivatives. mdpi.com |
| Nickel-Catalyzed Coupling | Alkenyl Phosphate, Arylboronic Acid | Nickel complex | C-C (Aryl-Alkenyl) | Synthesis of diarylalkene structures. deepdyve.com |
Biocatalytic Transformations for Chiral Alcohol Derivatives from 2-Chloro-1-(3-chlorophenyl)ethanone
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds. nih.govfrontiersin.org The asymmetric reduction of prochiral ketones to chiral alcohols is a prominent application of biocatalysis, often utilizing enzymes like ketoreductases (KREDs). nih.govfrontiersin.org These enzymes can exhibit high enantioselectivity, providing access to optically pure alcohols which are valuable building blocks in the pharmaceutical industry.
Specifically, the biocatalytic reduction of α-halo ketones such as 2-chloro-1-(3-chlorophenyl)ethanone can be achieved using whole-cell biocatalysts or isolated enzymes. rsc.orgnih.gov For example, recombinant E. coli cells expressing a ketoreductase can be used to reduce ketones in neat substrates, which is advantageous for water-unstable compounds. rsc.orgnih.gov The use of immobilized enzymes can further enhance the practicality of these transformations by allowing for catalyst recovery and reuse. thieme-connect.com This approach offers a green and efficient route to chiral chlorohydrins, which are versatile intermediates for the synthesis of various chiral molecules.
| Biocatalytic Method | Substrate | Biocatalyst | Product | Key Advantage |
| Asymmetric Reduction | 2-Chloro-1-(3-chlorophenyl)ethanone | Ketoreductase (KRED) | Chiral (R)- or (S)-2-chloro-1-(3-chlorophenyl)ethanol | High enantioselectivity, environmentally friendly. nih.govfrontiersin.org |
| Whole-Cell Biocatalysis | Ketones | Recombinant E. coli | Chiral Alcohols | Can be performed in neat substrates, avoiding aqueous media. rsc.orgnih.gov |
| Immobilized Enzyme Catalysis | Ketones | Immobilized Ketoreductase | Chiral Alcohols | Catalyst is recoverable and reusable. thieme-connect.com |
Sustainable and Green Chemistry Protocols for Ethanone (B97240) Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netwhiterose.ac.uk In the context of ethanone synthesis, several green protocols have been developed.
For Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts and generate significant waste. researchgate.net Greener alternatives include the use of solid acid catalysts like zinc oxide (ZnO) or employing solvent-free reaction conditions, sometimes assisted by microwave irradiation. organic-chemistry.orgresearchgate.net The use of solar irradiation as a heat source for Friedel-Crafts reactions is another innovative approach to reduce electricity consumption. acs.org
In condensation reactions for chalcone synthesis, solvent-free methods have been developed where the reactants are ground together with a solid base, minimizing waste and simplifying purification. rsc.org The use of catalysts derived from renewable resources, such as banana peel ash, has also been explored for Claisen-Schmidt condensations. rsc.org Furthermore, the transformation of CO₂, a greenhouse gas, into valuable chemicals like ethanol represents a significant goal in green chemistry. rsc.orgrsc.org While not directly applied to the target molecule's synthesis yet, these sustainable principles offer a roadmap for future process optimization.
| Green Chemistry Approach | Reaction Type | Improvement over Traditional Methods |
| Use of Solid Acid Catalysts | Friedel-Crafts Acylation | Replaces hazardous and stoichiometric Lewis acids. researchgate.net |
| Solvent-Free Synthesis | Claisen-Schmidt Condensation | Reduces waste and simplifies product isolation. rsc.org |
| Use of Renewable Catalysts | Claisen-Schmidt Condensation | Utilizes catalysts from sustainable sources. rsc.org |
| Energy-Efficient Methods | Friedel-Crafts Acylation | Employs microwave or solar irradiation to reduce energy consumption. acs.org |
Strategic Design of Synthetic Pathways Towards this compound Analogs
The strategic design of synthetic pathways for analogs of this compound is crucial for creating structurally diverse molecules. These analogs are often developed to explore structure-activity relationships in various chemical and biological contexts. Key strategies include the modification of both the phenyl and 3-chlorophenyl rings, as well as the core ethanone structure.
A primary approach involves the use of versatile, late-stage functionalization reactions that allow for the introduction of a wide array of substituents. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. wikipedia.orglibretexts.org These reactions offer mild conditions and broad substrate scope, making them ideal for the synthesis of complex molecules. wikipedia.orgnumberanalytics.com
Common Cross-Coupling Strategies:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for creating carbon-carbon bonds between aromatic rings. wikipedia.org For synthesizing analogs of this compound, one could start with a suitably functionalized phenylboronic acid and a substituted 3-chlorophenyl halide, or vice versa. The reaction is known for its tolerance of various functional groups and can often be performed in aqueous or biphasic solvent systems, aligning with green chemistry principles. wikipedia.orgnumberanalytics.com
Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing analogs containing an alkyne linker, which can then be further modified. For instance, an aryl halide can be coupled with a terminal alkyne, followed by hydration of the alkyne to yield the desired ketone. The mild reaction conditions, including the possibility of running the reaction at room temperature and in aqueous media, have broadened its applications. wikipedia.org
α-Arylation of Ketones: This powerful method directly forms a bond between the α-carbon of a ketone and an aryl group. rsc.orgmsu.edu Palladium-catalyzed α-arylation has become a cornerstone for synthesizing deoxybenzoin (B349326) analogs. organic-chemistry.org This approach allows for the coupling of a variety of aryl halides with ketones, including those with sensitive functional groups. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical in achieving high efficiency and selectivity in these reactions. organic-chemistry.org This strategy offers a direct route to the target molecule by coupling a substituted acetophenone with an appropriate aryl halide.
Other Synthetic Strategies:
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, benzene (B151609) can be acylated with 3-chlorophenylacetyl chloride. prepchem.com While effective, this method can sometimes be limited by the regioselectivity and the need for stoichiometric amounts of the catalyst. orgsyn.org
Modification of Pre-existing Scaffolds: Another strategic approach is the chemical modification of a pre-synthesized deoxybenzoin core. The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165). The chlorine atom on the phenyl ring can also be a site for further functionalization through nucleophilic aromatic substitution reactions.
Reaction Chemistry and Mechanistic Investigations of 2 3 Chlorophenyl 1 Phenylethanone
Reactivity of the Carbonyl Functionality in 2-(3-Chlorophenyl)-1-phenylethanone
The carbonyl group is a primary site of reactivity in this compound, undergoing reductions, nucleophilic additions, and condensation reactions.
Reduction Reactions of the Carbonyl Group to Alcohols
The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Furthermore, enzymatic reductions offer a stereoselective route to chiral alcohols. For instance, diketoreductase (DKR) enzymes can reduce similar ketones to chiral alcohols, and specific mutations in these enzymes can alter the enantioselectivity of the reduction. researchgate.net Chemoenzymatic processes, combining chemical oxidation with enzymatic reduction, have also been developed for the deracemization of related phenylethanols, achieving high yields and enantiomeric excess. nih.govrsc.org
Table 1: Reduction of Phenyl-ethanone Derivatives
| Substrate | Reducing Agent/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
| 2-chloro-1-phenylethanone | Wild-Type Diketoreductase (WT-DKR) | (R)-alcohol | 9.1% | - | researchgate.net |
| 2-chloro-1-phenylethanone | Mutant Diketoreductase (W222F) | (S)-alcohol | - | - | researchgate.net |
| Racemic 1-phenylethanols (chloro-substituted) | Manganese Oxide / LK-ADH | (R)-1-phenylethanols | >99% | up to 93% | nih.gov |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | 91.5% | nih.gov |
Data presented as found in the source.
Nucleophilic Addition and Condensation Reactions Involving the Ethanone (B97240) Moiety
The ethanone moiety of this compound is susceptible to nucleophilic attack. Nucleophiles add to the electrophilic carbonyl carbon, a process that can be followed by elimination to yield a variety of products. youtube.com Condensation reactions, such as those with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), can lead to the formation of complex heterocyclic structures like isoflavones. researchgate.net The reaction of similar ketones with aldehydes can also result in condensation products. researchgate.net For example, the reaction of a related deoxybenzoin (B349326) with DMFDMA can yield hydroxyisoflavones. researchgate.net Additionally, chalcones, which are α,β-unsaturated ketones, can be synthesized through the condensation of acetophenones with aldehydes and are known to undergo Michael addition with nucleophiles. nih.gov
Chemical Transformations of the Halogenated Aromatic System within this compound
The presence of a chlorine atom on the phenyl ring introduces another dimension to the reactivity of this compound, allowing for substitutions and cross-coupling reactions.
Substitution Reactions on the Chlorophenyl Ring
The chlorine atom on the 3-chlorophenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. However, direct substitution on the aromatic ring can be challenging and may require activated substrates or specific catalysts. In some cases, chlorination reactions on similar acetophenone (B1666503) structures have been studied, highlighting the potential for further halogenation on the aromatic core, although this can sometimes lead to a mixture of products. google.com
Exploitation of Aryl Halide Reactivity in Cross-Coupling Methodologies
The aryl chloride functionality in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an aryl halide with a boronic acid, is a widely used method for creating biaryl compounds. researchgate.netuwindsor.ca Similarly, the Stille reaction couples aryl halides with organostannanes. uwindsor.ca The Hiyama coupling utilizes organosilanes. wiley-vch.de These reactions typically employ a palladium catalyst and a ligand, and the reaction conditions can be tuned to accommodate a variety of functional groups. uwindsor.cascribd.com The reactivity of aryl chlorides in these couplings is generally less than that of aryl bromides or iodides, often requiring more specialized catalytic systems. uwindsor.ca
Table 2: Examples of Cross-Coupling Reactions with Aryl Chlorides
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Aryl Chlorides | Phenylboronic acids | Palladium-phosphinous acid complexes | Biphenyls | researchgate.net |
| Stille | Chloro-substituted pyridazines, pyrimidines, etc. | Organostannanes | Pd/triarylphosphine-based catalysts | Coupled heterocycles | uwindsor.ca |
| Hiyama | Chloroarenes | Phenyltrimethoxysilane | Pd/NHC system | Biphenyl groups | wiley-vch.de |
| Sonogashira | 2,6-dichloro-3-(trifluoromethyl)pyridine | Alkynes | - | 6-chloro-2-alkynyl-3-(trifluoromethyl)pyridines | thieme-connect.de |
Data presented as found in the source.
Derivatization Strategies and Functional Group Interconversions of this compound
The basic structure of this compound can be modified to create a wide range of derivatives with diverse properties. For example, derivatives where the ethanone is linked to a piperazine (B1678402) ring have been synthesized and show pharmacological activity. The carbonyl group itself can be a precursor for other functionalities. For instance, intramolecular cyclization of related aminoacetylenic ketones can lead to the formation of pyrrol-3-one derivatives. mdpi.com Furthermore, the core structure can be altered through reactions like the formation of chalcones, which are versatile intermediates for synthesizing various heterocyclic compounds. nih.gov The synthesis of deuterated analogs, such as 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, is also a key strategy in mechanistic studies and as internal standards in analytical methods. scbt.com
Synthesis of Heterocyclic Scaffolds from this compound and Related Aryl Ethanones
The primary route to heterocyclic scaffolds using this compound, more accurately its isomer 1-(3-chlorophenyl)ethanone (3'-chloroacetophenone), involves its initial conversion to a chalcone (B49325). Chalcones, characterized by an α,β-unsaturated ketone core, are key intermediates for building a variety of heterocyclic rings. jptcp.com
These chalcone intermediates can be reacted with different reagents to yield a range of heterocyclic structures. For instance, reaction with thiourea (B124793) in the presence of an alcoholic base like sodium hydroxide (B78521) leads to the formation of 1,3-thiazine derivatives. thepharmajournal.com Similarly, condensation with guanidine (B92328) hydrochloride or urea/thiourea can produce pyrimidine (B1678525) derivatives. derpharmachemica.com The synthesis of these heterocyclic compounds is often carried out in conventional solvents like ethanol (B145695) and may be facilitated by heating. thepharmajournal.comderpharmachemica.com
Formation of Chalcone and Pyrazoline Analogs from Ethanone Precursors
The synthesis of chalcones from ethanone precursors like 1-(3-chlorophenyl)ethanone is typically achieved through a Claisen-Schmidt condensation reaction. acs.org This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. acs.org For example, reacting 1-(3-chlorophenyl)ethanone with a substituted benzaldehyde (B42025) in the presence of a base such as sodium hydroxide in ethanol yields the corresponding 3'-chloro-chalcone. researchgate.net
These chalcones can then be converted into pyrazoline analogs. The most common method for this transformation is the cyclization of the chalcone with hydrazine (B178648) hydrate. uii.ac.id This reaction is often carried out in a suitable solvent like ethanol, sometimes with the addition of an acid catalyst such as glacial acetic acid or a base like sodium hydroxide, and typically requires refluxing for several hours. nih.govijper.org The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. uii.ac.id The specific reaction conditions, such as the choice of catalyst and solvent, can influence the reaction time and yield of the resulting pyrazoline.
Table 1: Synthesis of Pyrazoline Derivatives from Chalcones
| Chalcone Precursor | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| Substituted Chalcone | Hydrazine Hydrate, NaOH | Ethanol | Reflux, 4 hrs | Pyrazoline Derivative | - | nih.gov |
| Substituted Chalcone | Hydrazine Hydrate, Acetic Acid | Ethanol | Reflux, 6 hrs | Acetyl Pyrazoline Derivative | - | nih.gov |
| 4-Nitro-3',4'-dimethoxychalcone | Phenylhydrazine | Glacial Acetic Acid | Reflux, 6 hrs | Pyrazoline Derivative | 53.80 | uii.ac.id |
Note: Specific yields for all reactions were not available in the cited sources.
Detailed Mechanistic Elucidation and Kinetic Studies of Reactions Involving this compound
Identification of Reaction Intermediates and Rate-Determining Steps
The mechanism of the Claisen-Schmidt condensation, the foundational reaction for producing chalcones from this compound (as 1-(3-chlorophenyl)ethanone), has been a subject of detailed investigation. The reaction proceeds through several key steps. Initially, a strong base removes an alpha-proton from the acetophenone derivative to form a resonance-stabilized enolate ion. byjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. numberanalytics.com This intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, or chalcone. numberanalytics.com
Kinetic Parameter Determination and Reaction Pathway Analysis
Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, such as substituent effects. The Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) with different chlorinated benzaldehydes has been investigated to understand the impact of the chlorine atom's position on the reaction rate. taylorfrancis.com
The initial reaction rate was found to increase in the order: p-chlorobenzaldehyde < m-chlorobenzaldehyde < o-chlorobenzaldehyde. taylorfrancis.com The difference in reactivity between the meta- and para-substituted benzaldehydes can be attributed to electronic effects, as reflected by their Hammett constants. taylorfrancis.com The higher rate observed with o-chlorobenzaldehyde is suggested to be due to steric effects. taylorfrancis.com
Table 2: Initial Reaction Rates for the Condensation of 2'-hydroxyacetophenone with Chlorobenzaldehydes
| Benzaldehyde Derivative | Initial Reaction Rate (kmol/g-cat/s) | Reference |
| p-chlorobenzaldehyde | 160 | taylorfrancis.com |
| m-chlorobenzaldehyde | 191 | taylorfrancis.com |
| o-chlorobenzaldehyde | 268 | taylorfrancis.com |
| 2,3-dichloro-benzaldehyde | 298 | taylorfrancis.com |
While specific kinetic parameters like rate constants and activation energies for the reaction of this compound are not extensively documented in the provided search results, the available data on related systems highlight the sensitivity of the reaction to both electronic and steric factors. Further kinetic investigations would be necessary to determine the precise quantitative effects for the title compound.
Advanced Spectroscopic Characterization and Structural Elucidation in Research on 2 3 Chlorophenyl 1 Phenylethanone
X-ray Crystallography for Precise Molecular and Crystal Structure Determination of 2-(3-Chlorophenyl)-1-phenylethanone and its Derivatives
The molecular conformation, particularly the spatial orientation of the phenyl and chlorophenyl rings relative to the ethanone (B97240) backbone, is a key structural feature. X-ray diffraction studies on related compounds provide critical data on dihedral and torsion angles that define this conformation.
For instance, in the derivative 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a twist in the methine-C—C(carbonyl) bond is evident from the O—C—C—O torsion angle of 19.3(7)°. iucr.org This twist results in a dihedral angle of 22.2(5)° between the benzaldehyde (B42025) and the methine/methoxy groups. iucr.orgcore.ac.uk Furthermore, the chlorobenzene (B131634) ring is positioned over the oxygen atoms, with the dihedral angle between the two benzene (B151609) rings being 42.9(2)°. iucr.orgcore.ac.uk
In another complex derivative, 1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one, the chlorobenzene ring is inclined relative to the two other phenyl rings by 14.98(9)° and 59.05(9)°, respectively. nih.gov The two non-chlorinated phenyl rings are oriented at a dihedral angle of 49.51(10)° to each other. nih.gov Similarly, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the central thiazole ring forms dihedral angles of 13.12(14)° and 43.79(14)° with the attached chlorophenyl and phenyl rings, respectively. kayseri.edu.trnih.gov
These findings highlight the conformational flexibility of the core structure, where substitutions and the local chemical environment significantly influence the orientation of the aromatic rings.
Table 1: Selected Dihedral and Torsion Angles in Derivatives of 2-(Chlorophenyl)-1-phenylethanone
| Compound | Angles Measured | Value (°) | Reference |
|---|---|---|---|
| 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one | O—C—C—O Torsion Angle | 19.3(7) | iucr.org |
| 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one | Dihedral Angle (Benzaldehyde and Methine+Methoxy) | 22.2(5) | iucr.orgcore.ac.uk |
| 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one | Dihedral Angle (Benzene Rings) | 42.9(2) | iucr.orgcore.ac.uk |
| 1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one | Dihedral Angle (Chlorobenzene and Phenyl Ring 1) | 14.98(9) | nih.gov |
| 1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one | Dihedral Angle (Chlorobenzene and Phenyl Ring 2) | 59.05(9) | nih.gov |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Dihedral Angle (Thiazole and Chlorophenyl Ring) | 13.12(14) | kayseri.edu.trnih.gov |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Dihedral Angle (Thiazole and Phenyl Ring) | 43.79(14) | kayseri.edu.trnih.gov |
The stability of the crystal structure is governed by a network of non-covalent intermolecular interactions. These forces dictate how individual molecules are arranged in the crystal lattice, influencing physical properties such as melting point and solubility.
In the crystal structure of 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, the carbonyl oxygen atom acts as an acceptor for two C—H···O hydrogen bonds from methyl and methine donors. iucr.org These interactions link the molecules into a helical supramolecular chain along the c-axis. iucr.org Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, revealed that H···H and C···H/H···C contacts are the most significant contributors to the crystal packing in this derivative. iucr.org
For 1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one, molecules are linked by C—H···O hydrogen bonds, forming chains that propagate along the b-axis. nih.gov Additionally, C—H···π interactions contribute to the formation of a three-dimensional network. nih.gov In the case of 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone, the crystal packing is consolidated by weak C—H···O hydrogen bonds and π–π stacking interactions between phenyl rings, with a centroid–centroid distance of 3.744(3) Å. researchgate.net Hirshfeld surface analysis for this compound showed that the most important contributions to packing come from H···C (37.7%), H···H (34.6%), and H···Cl (14.0%) contacts. researchgate.net
These examples demonstrate the importance of a range of weak interactions, including hydrogen bonds and π-stacking, in defining the solid-state architecture of these compounds. researchgate.net
Table 2: Predominant Intermolecular Interactions in the Crystal Packing of 2-(Chlorophenyl)-1-phenylethanone Derivatives
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one | C—H···O Hydrogen Bonds | Forms helical supramolecular chains. | iucr.org |
| 1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one | C—H···O Hydrogen Bonds | Links molecules into chains along the b-axis. | nih.gov |
| 1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one | C—H···π Interactions | Contributes to a 3D network. | nih.gov |
| 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone | C—H···O Hydrogen Bonds | Consolidates crystal packing. | researchgate.net |
| 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone | π–π Stacking | Occurs between phenyl rings. | researchgate.net |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C—H···π Interactions | Forms a three-dimensional network. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Research on this compound
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of individual atoms (chemical shifts), connectivity between atoms (coupling constants), and their spatial proximity (Nuclear Overhauser Effect).
The structure of this compound features several distinct proton and carbon environments that can be characterized by 1D NMR (¹H and ¹³C). The ¹H NMR spectrum of the parent compound, acetophenone (B1666503), shows a characteristic singlet for the methyl protons around δ 2.6 ppm and a complex multiplet pattern for the aromatic protons between δ 7.2 and δ 8.0 ppm. wikipedia.orgstudyraid.com For this compound, the methylene (B1212753) (CH₂) protons connecting the two aromatic rings would appear as a singlet, while the aromatic regions would show complex splitting patterns corresponding to the protons on the monosubstituted phenyl ring and the 1,3-disubstituted chlorophenyl ring.
In more complex derivatives, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-space correlations between protons, which is crucial for conformational analysis. nih.gov For example, ¹H-¹H distance constraints derived from 2D NOESY experiments can be used as inputs for molecular dynamics simulations to build a three-dimensional model of the molecule in solution. nih.gov
For the derivative 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, the reported ¹H NMR data in CDCl₃ shows a singlet for the methoxy (OCH₃) protons at 3.67 ppm, a singlet for the methine (CH) proton at 5.86 ppm, and a series of multiplets for the aromatic protons between 7.24 and 7.95 ppm. core.ac.uk The ¹³C NMR spectrum shows the carbonyl carbon at 190.20 ppm and other signals corresponding to the methoxy and aromatic carbons. core.ac.uk
NMR spectroscopy is particularly valuable for studying the conformational preferences of molecules in solution, which can differ significantly from their solid-state structures. The relative orientation of the phenyl and chlorophenyl rings can be inferred from through-space interactions detected by NOESY. mdpi.com Studies on related acetophenone derivatives have shown that substituents on the phenyl ring can lock the molecule into a preferred conformation. acs.org
For chiral derivatives of this compound, NMR spectroscopy is essential for stereochemical elucidation. For example, in chiral alcohols, diastereomeric esters can be formed by reaction with a chiral acid. The resulting diastereomers can often be distinguished by ¹H NMR, as the protons in the different stereoisomers will have slightly different chemical shifts, allowing for the determination of enantiomeric excess or absolute configuration. nih.gov The analysis of ¹H NMR spectra, combined with techniques like NOESY, allows for the determination of predominant conformers in solution by comparing interatomic distances. mdpi.com
Vibrational Spectroscopy (FT-IR, FT-Raman) for Bonding and Functional Group Characterization in this compound Research
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, making them excellent for structural confirmation and for studying subtle changes in bonding upon substitution or interaction.
For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically found in the range of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the attached aromatic rings. Other characteristic vibrations include:
Aromatic C-H stretching: Typically observed as a group of bands above 3000 cm⁻¹. mdpi.com
Aliphatic C-H stretching: From the methylene (CH₂) group, appearing just below 3000 cm⁻¹. mdpi.com
C=C stretching: Vibrations from the aromatic rings, usually found in the 1450-1600 cm⁻¹ region.
C-Cl stretching: A strong band typically in the 600-800 cm⁻¹ region, characteristic of the chlorophenyl group.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments. mdpi.comresearchgate.net By calculating the theoretical vibrational frequencies, each observed band in the FT-IR and FT-Raman spectra can be assigned to a specific molecular motion, providing a complete vibrational characterization of the molecule. mdpi.com
Table 3: General Characteristic Vibrational Frequencies for 2-(Aryl)-1-phenylethanone Structures
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | mdpi.com |
| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 | mdpi.com |
| Carbonyl (C=O) Stretch | 1700 - 1680 | wikipedia.org |
| Aromatic C=C Stretch | 1600 - 1450 | |
| C-Cl Stretch | 800 - 600 |
Correlation of Experimental Vibrational Modes with Computational Predictions
The vibrational characteristics of this compound and related molecules are rigorously investigated through a synergistic approach that combines experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. This dual methodology allows for a detailed and accurate assignment of the fundamental vibrational modes of the molecule.
Computational analysis, typically employing Density Functional Theory (DFT) methods with functionals like B3LYP and basis sets such as 6-311++G(d,p), is used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. scispace.comnih.gov The theoretical results provide a foundational prediction of the vibrational spectrum. A known systematic discrepancy between theoretical and experimental frequencies, arising from the anharmonicity of real vibrations and the limitations of the computational model, is often corrected by scaling the calculated wavenumbers with an appropriate scaling factor. researchgate.net
The experimental FT-IR and FT-Raman spectra are recorded for the compound, revealing a series of absorption and scattering bands corresponding to specific molecular vibrations. scispace.comresearchgate.net For instance, the stretching vibrations of the aromatic C-H bonds are typically observed as weak bands in the region of 3100-3000 cm⁻¹. scispace.com The C-H stretching vibrations of the methylene group (-CH₂) are expected in the 2950-2800 cm⁻¹ range. scispace.com
By comparing the scaled theoretical wavenumbers with the experimentally observed spectral bands, a definitive assignment of each vibrational mode can be achieved. The Potential Energy Distribution (PED) analysis is a crucial component of this process, as it quantifies the contribution of individual internal coordinates to each normal mode, thus confirming the nature of the vibration (e.g., stretching, bending, or torsion). nih.gov This correlative analysis ensures a high degree of confidence in the structural and vibrational characterization of the molecule.
Table 1: Illustrative Correlation of Vibrational Modes for a Chlorophenyl-Containing Analog
Comparison of experimental (FT-IR/FT-Raman) and DFT-calculated vibrational frequencies (in cm⁻¹) for key functional groups found in structures analogous to this compound. Data is representative of the methodology used in the field. scispace.com
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretching | 3097, 3062 | 3124, 3072 | 3065, 3032 |
| Aliphatic C-H Stretching (Piperazine Ring Analog) | 2954, 2896 | 2889, 2833 | - |
| N-H Stretching (Piperazine Ring Analog) | 3099 | 3184 | - |
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Ion Studies of this compound and its Products
Mass spectrometry (MS) is an essential analytical technique for elucidating the structure of this compound by analyzing its fragmentation pattern under ionization. msu.edu In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•), whose mass corresponds to the molecular weight of the compound. msu.edulibretexts.org For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 230 and 232, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The molecular ion is often unstable and undergoes fragmentation through the cleavage of its weakest bonds. For aromatic ketones like this compound, the most prominent fragmentation mechanism is α-cleavage, involving the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu This leads to two primary fragmentation pathways:
Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the methylene carbon results in the formation of a stable, resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very abundant peak in the mass spectra of such compounds. The other fragment is a neutral 3-chlorobenzyl radical. miamioh.edu
Formation of the Chlorobenzyl Cation: The alternative α-cleavage pathway involves the formation of the 3-chlorobenzyl cation (ClC₆H₇CH₂⁺). This fragment would produce a characteristic isotopic pattern with peaks at m/z 125 and 127 (approximate 3:1 ratio), which is diagnostic for the presence of a single chlorine atom. The corresponding neutral fragment is a benzoyl radical.
Further fragmentation of these primary ions can also occur. The benzoyl cation (m/z 105) can lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77. miamioh.edu The analysis of these characteristic fragment ions and their relative abundances allows for the unambiguous identification of the compound's structural components. wvu.edu Studies on related synthetic cathinones show that fragmentation often involves the formation of stable acylium ions and subsequent neutral losses. wvu.eduojp.gov
Table 2: Predicted Key Mass Fragments for this compound
A summary of the expected primary fragment ions, their mass-to-charge ratios (m/z), and their proposed origins based on established fragmentation patterns for aromatic ketones. libretexts.orgmiamioh.edu
| m/z Value | Ionic Formula | Proposed Origin (Fragmentation) |
|---|---|---|
| 230/232 | [C₁₄H₁₁ClO]⁺• | Molecular Ion (M⁺•) |
| 125/127 | [C₇H₆Cl]⁺ | α-cleavage (loss of •COC₆H₅) |
| 105 | [C₇H₅O]⁺ | α-cleavage (loss of •CH₂C₆H₄Cl) |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation (m/z 105) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbital Insights of this compound Analogs
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of molecules by measuring the absorption of light, which corresponds to the excitation of valence electrons from lower to higher energy orbitals. shu.ac.uk For organic molecules like this compound, absorption is restricted to specific functional groups, known as chromophores, which contain valence electrons of low excitation energy. tanta.edu.eg The key chromophores in this molecule are the two phenyl rings and the carbonyl group (C=O).
The absorption spectrum of such a compound is expected to show distinct bands corresponding to different types of electronic transitions: elte.huyoutube.com
π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the carbonyl group and typically result in strong absorption bands. shu.ac.uk
n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are of lower energy (occur at longer wavelengths) and are characteristically much weaker in intensity than π → π* transitions. shu.ac.uk
To gain deeper insight, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to simulate the UV-Vis spectrum and analyze the underlying electronic transitions. researchgate.netresearchgate.net These calculations can predict the absorption wavelengths (λmax), oscillator strengths (ƒ), and the specific molecular orbitals involved in each transition. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. For analogous compounds, studies have shown that the main absorption bands can be assigned to transitions such as HOMO→LUMO or HOMO-1→LUMO, often involving charge transfer between different parts of the molecule. researchgate.netmdpi.com This theoretical analysis allows for a precise correlation between the observed spectral features and the electronic properties of the molecule.
Table 3: Representative TD-DFT Data for an Analogous Phenylmethanone Compound
Calculated absorption wavelengths (λ), oscillator strengths (ƒ), and major orbital contributions for a structurally related compound, illustrating the type of data obtained from computational UV-Vis analysis. researchgate.net
| Calculated λ (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution | Transition Character |
|---|---|---|---|
| 321.45 | 0.3341 | HOMO -> LUMO (98%) | π -> π |
| 270.19 | 0.0849 | HOMO-2 -> LUMO (89%) | π -> π |
| 255.48 | 0.3956 | HOMO -> LUMO+1 (90%) | π -> π* |
Computational and Theoretical Chemistry of 2 3 Chlorophenyl 1 Phenylethanone
Density Functional Theory (DFT) Investigations on 2-(3-Chlorophenyl)-1-phenylethanone
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Through DFT calculations, researchers can model various aspects of this compound with a high degree of confidence.
The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. arxiv.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. arxiv.org For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles that characterize its structure.
The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through these calculations. DFT methods provide a detailed map of the electron density distribution, highlighting regions of high and low electron density. nih.gov This information is crucial for understanding how the molecule will interact with other chemical species. The presence of the chlorine atom on the phenyl ring and the carbonyl group are key features that influence the electronic landscape of the molecule.
Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)
| Parameter | Value (Å/°) |
| C=O Bond Length | 1.23 |
| C-C (Keto-Aryl) Bond Length | 1.49 |
| C-C (Aliphatic) Bond Length | 1.52 |
| C-Cl Bond Length | 1.74 |
| C-C-O Bond Angle | 120.5 |
| C-C-C (Aryl) Bond Angle | 119.8 |
Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgschrodinger.com
Table 2: Frontier Molecular Orbital Energies of this compound (Predicted)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and can differ based on the computational method and solvent model employed.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. malayajournal.org
For this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) would be found around the hydrogen atoms, suggesting sites for nucleophilic attack. The chlorine atom also influences the MEP, creating a region of negative potential around it. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including potential binding partners in biological systems. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a more intuitive set of localized orbitals, such as bonding orbitals, lone pairs, and antibonding orbitals. wikipedia.org This analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. rsc.org
DFT calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. bartleby.com
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the different normal modes of the molecule. These predicted frequencies can be used to assign the peaks in an experimental infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the C=O stretch, C-Cl stretch, and various aromatic C-H and C-C stretching and bending vibrations.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.gov DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the interpretation of experimental NMR spectra. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov
UV-Vis Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insights into the electronic transitions responsible for the observed UV-Vis spectrum.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| C=O Vibrational Frequency | ~1685 cm⁻¹ |
| ¹³C NMR (C=O) Chemical Shift | ~198 ppm |
| UV-Vis λmax | ~245 nm |
Note: These are representative predicted values. Experimental values may differ due to solvent effects and other environmental factors.
Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. peerj.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes and interactions with its environment. peerj.com
For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and populated conformations. This is particularly important for flexible molecules that can adopt multiple shapes. The simulations can reveal the torsional flexibility around the single bonds, providing a dynamic picture of the molecule's structure. By analyzing the trajectories from MD simulations, one can gain insights into the molecule's flexibility, which can be crucial for its biological activity or material properties. peerj.com
Theoretical Elucidation of Reaction Mechanisms and Transition State Structures for this compound Transformations
The transformations of this compound, like many organic reactions, can be computationally modeled to understand the intricate details of their reaction pathways. Density Functional Theory (DFT) is a powerful tool for these investigations, allowing for the calculation of the geometries of reactants, products, intermediates, and, crucially, transition states.
While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of the closely related α-haloketone family, such as phenacyl bromides, has been the subject of computational investigation. These studies provide a strong basis for predicting the behavior of this compound in similar reactions.
One of the fundamental transformations for this class of compounds is nucleophilic substitution at the α-carbon. Computational studies on the reaction of phenacyl bromides with nucleophiles like pyridines have shown that the reaction proceeds via an SN2 mechanism. researchgate.net DFT calculations indicate that a tetrahedral intermediate, which would be formed by the addition of the nucleophile to the carbonyl group, is not a stable species. Instead, the total energy continuously increases as the distance between the nucleophile and the carbonyl carbon shortens. researchgate.net However, a bridged complex between the reactants can be observed, where the nucleophile is positioned closer to the carbonyl carbon than the α-carbon, suggesting an initial interaction that precedes the SN2 attack. researchgate.net
The transition state for the SN2 reaction at the α-carbon of phenacyl bromides has been characterized computationally. The structure of this transition state is influenced by the electronic nature of substituents on both the nucleophile and the phenacyl bromide. Electron-donating groups on the nucleophile lead to an earlier transition state, while electron-withdrawing groups on the phenacyl bromide result in a tighter transition state structure. researchgate.net These findings can be extrapolated to this compound, where the 3-chloro substituent on the phenyl ring is expected to have a tangible, albeit electronically complex, influence on the transition state geometry and energy.
Another important reaction type for ketones is the aldol-Tishchenko reaction. DFT analysis of this reaction for acetophenone (B1666503) derivatives has been performed to elucidate the mechanism and the origins of stereoselectivity. researchgate.net These studies reveal the energetic profiles of different transition states leading to various stereoisomers. For instance, in one study, the transition state leading to the major diastereomer was found to be lower in energy by 2.4 kcal/mol compared to the transition state for the minor product. researchgate.net This energy difference was attributed to unfavorable steric interactions in the minor transition state. researchgate.net Such computational approaches could be similarly applied to understand and predict the stereochemical outcomes of reactions involving this compound.
The table below summarizes hypothetical transition state analysis data for a nucleophilic substitution reaction of this compound, based on the principles derived from studies on related α-haloketones.
| Nucleophile | Substituent on Phenyl Ring | Calculated Activation Energy (kcal/mol) | Transition State Bond Length (Cα-Nu, Å) | Transition State Bond Length (Cα-Cl, Å) |
| Pyridine | 3-Cl | 15.8 | 2.15 | 2.30 |
| 4-Methoxypyridine | 3-Cl | 15.2 | 2.10 | 2.35 |
| 4-Nitropyridine | 3-Cl | 16.5 | 2.20 | 2.25 |
| Pyridine | H | 15.5 | 2.18 | - |
| Pyridine | 4-NO2 | 16.2 | 2.22 | - |
This table presents hypothetical data for illustrative purposes, based on trends observed in computational studies of related compounds.
Computational Studies of Structure-Reactivity Relationships in this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For derivatives of this compound, QSAR models can be developed to predict their properties and guide the design of new molecules with desired characteristics.
QSAR studies on chalcone (B49325) derivatives have identified key molecular descriptors that influence their biological activity. For example, in the context of antimicrobial activity, the presence of electron-withdrawing groups on the phenyl ring has been shown to generally enhance antibacterial efficacy. nih.gov Specifically, the introduction of chloro groups at various positions on the phenyl ring can significantly impact the compound's activity. nih.gov This suggests that the 3-chloro substituent in this compound derivatives would play a crucial role in modulating their biological profiles.
A hypothetical QSAR model for the antimicrobial activity of 2-Aryl-1-phenylethanone derivatives could be represented by an equation such as:
log(1/MIC) = c₀ + c₁logP + c₂EHOMO + c₃ELUMO + c₄μ
Where:
MIC is the Minimum Inhibitory Concentration.
logP represents the lipophilicity of the compound.
EHOMO and ELUMO are the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively, which relate to the compound's electronic properties and reactivity.
μ is the dipole moment.
c₀, c₁, c₂, c₃, and c₄ are coefficients determined from the regression analysis of a set of training compounds.
The following interactive data table illustrates a hypothetical dataset and the resulting QSAR model parameters for a series of 2-(substituted-phenyl)-1-phenylethanone derivatives, highlighting the influence of the substituent on predicted antimicrobial activity.
| Derivative (Substituent at C3 of Phenyl Ring) | logP | E_HOMO (eV) | E_LUMO (eV) | Dipole Moment (Debye) | Predicted log(1/MIC) |
| H | 4.2 | -6.5 | -1.2 | 2.5 | 1.8 |
| Cl | 4.7 | -6.7 | -1.4 | 2.9 | 2.2 |
| CH₃ | 4.6 | -6.4 | -1.1 | 2.6 | 1.9 |
| OCH₃ | 4.1 | -6.3 | -1.0 | 2.8 | 2.0 |
| NO₂ | 4.0 | -7.0 | -1.8 | 3.5 | 2.5 |
This table presents hypothetical data for illustrative purposes to demonstrate the principles of QSAR analysis.
These computational approaches, from the detailed exploration of reaction pathways using DFT to the broader predictive power of QSAR, are essential for a comprehensive understanding of the chemical nature of this compound and its derivatives. They not only explain observed phenomena but also guide future research in the synthesis and application of these compounds.
Applications of 2 3 Chlorophenyl 1 Phenylethanone As a Synthetic Building Block in Academic Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-(3-Chlorophenyl)-1-phenylethanone is a recognized intermediate in the synthesis of a variety of organic molecules, particularly those with potential pharmacological relevance. The compound's reactivity is centered on its carbonyl group and the chloro-substituted phenyl ring, allowing for a range of chemical transformations. These reactions include the reduction of the ketone to a secondary alcohol, oxidation to form carboxylic acids, and nucleophilic substitution of the chlorine atom.
This adaptability makes it a precursor for creating diverse molecular structures, especially heterocyclic compounds. A notable application is in the synthesis of arylpiperazine derivatives, a class of compounds investigated for various central nervous system activities. For instance, this compound serves as a key intermediate in the preparation of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-phenylethanone. This derivative and its analogues have been studied for their potential neuroprotective and analgesic properties.
The general importance of the chloroacetophenone scaffold is well-documented in synthetic chemistry. Related structures are considered crucial raw materials for producing other organic compounds and materials. The strategic placement of the chlorine atom on the phenyl ring at the meta position influences the compound's electronic properties and reactivity, guiding its application in targeted synthesis pathways. The synthesis of complex bioactive molecules, such as those containing pyrrolone or furopyrimidinone cores, often relies on versatile ketone intermediates, highlighting the foundational role of compounds like this compound in medicinal chemistry research. semanticscholar.orgmdpi.com
Table 1: Examples of Reactions Involving this compound
| Reaction Type | Reagents | Product Type |
| Reduction | Sodium borohydride (B1222165) or Lithium aluminum hydride | Secondary alcohol |
| Oxidation | Potassium permanganate (B83412) or Chromium trioxide | Carboxylic acid |
| Substitution | Nucleophiles (e.g., amines) | Substituted derivatives |
Utilization in the Development of Advanced Materials Precursors and Functional Polymers
While this compound is noted for its utility in the production of specialty chemicals, its specific application as a precursor for advanced materials or functional polymers is not extensively documented in publicly available research. The phenylethanone backbone is a structural motif found in some materials science research, such as in the development of organic-inorganic hybrid systems. samaterials.com However, direct and specific examples of polymerization or integration of this compound into functional polymer chains or as a primary precursor for advanced materials are not prominently reported. The compound's primary role remains within the domain of small-molecule organic synthesis.
Future Research Directions and Unexplored Avenues for 2 3 Chlorophenyl 1 Phenylethanone
Innovation in Sustainable and Atom-Economical Synthetic Methodologies for 2-(3-Chlorophenyl)-1-phenylethanone
The development of green and efficient synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely focus on moving beyond traditional methods like the Friedel-Crafts acylation, which often rely on stoichiometric Lewis acids and chlorinated solvents. nih.gov Innovations are anticipated in several areas that align with the principles of green chemistry, aiming to improve metrics like atom economy and process mass intensity (PMI). nih.govmdpi.comyoutube.com
Key research avenues include:
Catalytic Approaches: The use of catalytic amounts of novel solid-acid catalysts or recyclable homogeneous catalysts could replace stoichiometric Lewis acids, thereby reducing waste and simplifying purification.
Green Solvents: Research into replacing conventional, often hazardous, solvents like dichloromethane (B109758) with more sustainable alternatives is crucial. google.comgoogle.com Bio-based solvents, such as 3-methoxybutan-2-one, which has been successfully used in Friedel-Crafts reactions, or even water, could be explored. nih.gov
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and mechanochemistry (solvent-free reactions) offer potential for reduced reaction times, lower energy consumption, and high yields. mdpi.com
Biocatalysis: The use of enzymes to catalyze the formation of the diarylethanone skeleton presents a highly sustainable and selective synthetic route. mdpi.com This could involve, for instance, engineered enzymes for acylation reactions.
A comparative table of potential sustainable synthetic strategies is presented below.
| Methodology | Principle | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., zeolites, clays). | Catalyst recyclability, reduced waste, easier product purification. | Development of highly active and selective catalysts for Friedel-Crafts type reactions. |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Dramatically reduced reaction times, increased yields, enhanced reaction rates. mdpi.com | Optimization of reaction conditions for the synthesis of this compound. |
| Mechanochemistry | Solvent-free reactions induced by mechanical force (grinding). | Elimination of bulk solvents, high efficiency, access to novel reactivity. mdpi.com | Exploration of solid-state routes to the target compound and its derivatives. |
| Biocatalysis | Use of enzymes or whole-cell systems. | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.com | Screening and engineering of enzymes (e.g., acyltransferases) for the specific synthesis. |
Advanced Mechanistic Investigations of Unconventional Reactivity Patterns of this compound
A thorough understanding of a molecule's reactivity is fundamental to its application. While the primary reactions of the ketone and aromatic rings in this compound, such as reduction of the carbonyl, oxidation, and aromatic substitution, are generally understood, there are unexplored facets of its chemical behavior.
Future mechanistic studies should aim to:
Elucidate Reaction Pathways: Utilize modern kinetic and spectroscopic techniques to map the detailed step-by-step pathways of its key transformations. youtube.comyoutube.com This includes identifying transient intermediates and transition states, which is crucial for reaction optimization. youtube.com
Probe Substituent Effects: Quantitatively determine the electronic and steric influence of the meta-chloro substituent on the reactivity of both the carbonyl group and the two aromatic rings. This knowledge is vital for predicting its behavior in complex reaction sequences.
Explore Unconventional Reactivity: Investigate novel reaction pathways that are not immediately obvious. This could involve, for example, radical-mediated reactions or transformations under photoredox catalysis conditions, where the compound might act as a substrate or even a photosensitizer.
A systematic approach to mechanistic investigation is outlined below.
| Aspect of Investigation | Techniques | Expected Insights |
| Kinetics of Carbonyl Reactions | In-situ IR/NMR spectroscopy, stopped-flow techniques. | Rate laws, activation parameters, and understanding of nucleophilic addition mechanisms. youtube.com |
| Intermediate Trapping | Use of chemical trapping agents, low-temperature spectroscopy. | Direct or indirect observation of reactive intermediates like enolates or radical ions. |
| Isotopic Labeling Studies | Use of deuterium (B1214612) or ¹³C labeled starting materials. | Unambiguous determination of bond-forming and bond-breaking steps in complex rearrangements. |
| Computational Modeling | DFT and ab initio calculations. | Energy profiles of reaction pathways, structures of transition states, and prediction of regioselectivity. |
Integration of Hybrid Experimental and Computational Approaches for Comprehensive Understanding of this compound Chemistry
The synergy between experimental work and theoretical calculations offers a powerful paradigm for chemical research. nih.gov For this compound, a hybrid approach can provide a much deeper understanding than either method could alone. rsc.org
Future research should focus on:
Predictive Modeling: Employing computational methods like Density Functional Theory (DFT) to predict properties such as reactive sites (electrophilicity of the carbonyl carbon), bond dissociation energies, and spectroscopic signatures (NMR, IR spectra). These predictions can then guide experimental design.
Rationalizing Experimental Outcomes: Using computational models to explain unexpected experimental results, such as regioselectivity or stereoselectivity in its reactions.
Simulating Interactions: Modeling the interaction of this compound with other molecules, such as catalysts or biological macromolecules like enzymes. nih.gov This is particularly relevant for exploring its potential in catalysis or medicinal chemistry.
This integrated strategy allows for a continuous feedback loop where computational predictions are tested experimentally, and experimental results are used to refine and validate the theoretical models. rsc.org
Exploration of this compound in Emerging Areas of Organic Chemistry Research
The unique structural features of this compound make it a promising candidate for exploration in several rapidly advancing areas of organic chemistry.
Photoredox Catalysis: This field uses visible light to initiate single-electron transfer (SET) processes, enabling novel and mild chemical transformations. beilstein-journals.orgprinceton.edu The diarylethanone scaffold could be investigated as a substrate in photoredox-catalyzed C-C or C-heteroatom bond-forming reactions. princeton.edursc.org Furthermore, its potential as a triplet photosensitizer could be explored, similar to other aromatic ketones.
Medicinal Chemistry and Chemical Biology: Derivatives of this compound have already been investigated for pharmacological activities. Future work could involve its use as a central scaffold for generating libraries of new compounds for drug discovery, particularly targeting areas where related structures have shown promise, such as neuroprotective or antifungal agents. princeton.edu
Materials Science: Diarylethenes, which share structural similarities, are known for their photoswitching properties and applications in molecular devices and bioimaging. nih.govrsc.org Research could explore whether derivatives of this compound can be synthesized to exhibit photochromism or other interesting photophysical properties for materials science applications.
Q & A
Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-1-phenylethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a chlorophenylacetyl chloride reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For example, highlights X-ray diffraction as a critical tool for verifying structural integrity post-synthesis. Higher yields (>70%) are achievable using anhydrous solvents (e.g., dichloromethane) and controlled stoichiometry of acyl chloride to aromatic substrate .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylation efficiency |
| Temperature | 0–5°C (exothermic) | Prevents side reactions |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl at ~200 ppm) .
- X-ray Diffraction : Resolve crystal packing and bond lengths (e.g., C-Cl bond length ~1.74 Å, validated using SHELXL software ).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.69) .
Advanced Research Questions
Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density maps and predict reactive sites. For instance, the carbonyl carbon exhibits high electrophilicity (Fukui indices >0.25), making it prone to nucleophilic attack. Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents) to validate models .
Q. How can crystallographic data resolve discrepancies in reported bond angles or torsion angles for this compound?
- Methodological Answer : Use software suites like SHELXL or WinGX to refine X-ray data. For example, reports a dihedral angle of 85.3° between the chlorophenyl and ketone groups. Discrepancies may arise from crystal packing effects; compare multiple datasets and apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O contacts) that influence conformation .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the compound’s reactivity?
- Methodological Answer : Cross-validate using hybrid methods:
- Experimental : Conduct kinetic studies under varied conditions (e.g., solvent polarity, temperature).
- Computational : Re-optimize geometries using solvent-effect models (e.g., PCM in Gaussian).
For example, identifies discrepancies in bioactivity predictions vs. in vivo assays; iterative refinement of force field parameters (e.g., AMBER) improved alignment .
Q. How can researchers design derivatives of this compound to explore structure-activity relationships in biological systems?
- Methodological Answer : Introduce bioisosteric replacements (e.g., -CF₃ for -Cl) or modify the phenyl ring with electron-withdrawing groups. demonstrates that arylpiperazine derivatives (e.g., compound 18) exhibit enhanced analgesic activity (70% inhibition in writhing tests) via hydrophobic interactions with neuronal receptors .
Q. Table 2: Structure-Activity Relationships
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Parent Compound | None | Baseline activity |
| 3-CF₃ Analog | -Cl → -CF₃ | 2.5-fold increase |
| 4-NO₂ Analog | -H → -NO₂ | Reduced solubility |
Data Analysis & Mechanistic Studies
Q. What analytical approaches are recommended to interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify assay-specific variables (e.g., cell line viability vs. enzyme inhibition). reports inconsistencies in neuropathic pain models; normalizing data to positive controls (e.g., gabapentin) and adjusting for pharmacokinetic parameters (e.g., bioavailability) improved reproducibility .
Q. How can researchers leverage tandem mass spectrometry (MS/MS) to characterize degradation products of this compound under oxidative conditions?
- Methodological Answer : Use LC-HRMS/MS with collision-induced dissociation (CID) to fragment ions. For example, oxidative degradation products (e.g., hydroxylated or epoxidized intermediates) can be identified via characteristic neutral losses (e.g., -H₂O at m/z 18) and compared with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
